molecular formula C52H96N2O4 B12517352 11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) CAS No. 798557-88-7

11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)

Cat. No.: B12517352
CAS No.: 798557-88-7
M. Wt: 813.3 g/mol
InChI Key: JGCHWOYBXAOKOV-UHFFFAOYSA-N
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Description

11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is a symmetrical bisamide compound featuring a central 1,2-phenylene group connected via oxygen bridges to two N-dodecylundecanamide moieties. Its rigid aromatic core may influence molecular packing and thermal stability.

Properties

CAS No.

798557-88-7

Molecular Formula

C52H96N2O4

Molecular Weight

813.3 g/mol

IUPAC Name

N-dodecyl-11-[2-[11-(dodecylamino)-11-oxoundecoxy]phenoxy]undecanamide

InChI

InChI=1S/C52H96N2O4/c1-3-5-7-9-11-13-17-23-29-37-45-53-51(55)43-33-27-21-15-19-25-31-39-47-57-49-41-35-36-42-50(49)58-48-40-32-26-20-16-22-28-34-44-52(56)54-46-38-30-24-18-14-12-10-8-6-4-2/h35-36,41-42H,3-34,37-40,43-48H2,1-2H3,(H,53,55)(H,54,56)

InChI Key

JGCHWOYBXAOKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) typically involves a multi-step process. The initial step often includes the preparation of the phenylenebis(oxy) core, followed by the attachment of the dodecylundecanamide groups. Common reagents used in these reactions include phenylenediamine, dodecylamine, and various coupling agents. The reaction conditions usually require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of membrane proteins and lipid interactions.

    Industry: It can be used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in applications such as drug delivery. The phenylenebis(oxy) core provides structural stability, while the dodecylundecanamide groups facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Aromatic Group and Linker Variations

1,2-Phenylene vs. 1,3-Phenylene Derivatives
  • Target Compound : The 1,2-phenylene core provides a rigid, ortho-substituted geometry, which may enhance intermolecular interactions compared to para or meta isomers.
  • Comparison: A 1,3-phenylene analog (e.g., (2R,2'R,3R,3'R)-7,7'-((1,3-phenylenebis(methylene))bis(oxy))bis(...chroman-4-one) from ) incorporates a meta-substituted aromatic core with complex chromanone and methoxyphenyl substituents.
Oxy vs. Iminocarbonothioyl Linkers
  • Thiophanate-methyl (): Features a 1,2-phenylenebis(iminocarbonothioyl) core with carbamate groups. This linker confers pesticidal activity due to sulfur and nitrogen reactivity, contrasting with the oxygen-based, non-reactive bridges in the target compound. Thiophanate-methyl has a molecular weight (MW) of 342.4 and a melting point (MP) of 172°C, indicating higher thermal stability than typical amides .
Long Alkyl Chains (N-dodecylundecanamide)

The target compound’s dodecylundecanamide groups likely enhance hydrophobicity, making it suitable for lipid-based formulations. Comparable compounds with shorter chains, such as N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (), feature acetamide substituents with ethyleneoxy linkers. This derivative has a MW of 418.36 and is used in laboratory settings, possibly as a monomer or intermediate .

Schiff Base Derivatives
  • SW7 (): A 1,2-phenylenebis(azanylylidene) Schiff base with naphthol groups.
  • Cadmium(II) Ion Sensor (): A 1,2-phenylenebis(azanylylidene) Schiff base with methoxybenzothiazole groups acts as a highly sensitive reagent (detection limit: 0.1 ppb Cd²⁺). Functional group diversity here enables metal coordination, unlike the target’s passive alkyl chains .

Physical and Chemical Properties

Compound Core Structure Functional Groups MW MP (°C) Key Applications
Target Compound 1,2-Phenylene (oxy) N-dodecylundecanamide ~800* N/A Surfactants, drug delivery
N,N'-[1,2-Phenylene...]diacetamide () 1,2-Phenylene (oxy) Acetamide, ethyleneoxy 418.36 N/A Laboratory intermediate
Thiophanate-methyl () 1,2-Phenylene (iminocarbonothioyl) Carbamate, sulfur 342.4 172 Pesticide
SW7 () 1,2-Phenylene (azanylylidene) Naphthol, Schiff base ~500* N/A DNA intercalation

*Estimated based on structural analogs.

Research Findings and Implications

Functional Group Diversity Drives Applications : Oxygen-linked bisamides (target compound, ) are less reactive than Schiff bases () or carbamates (), favoring physical over chemical interactions.

Alkyl Chain Length vs. Solubility : Longer chains in the target compound likely reduce water solubility compared to acetamide derivatives (), limiting its use in aqueous systems but enhancing lipid compatibility.

Thermal Stability : Thiophanate-methyl’s high MP (172°C) suggests that sulfur and carbamate groups enhance stability relative to amides .

Biological Activity

Overview of 11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)

11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure includes two dodecyl groups linked through a phenylene bis(ether) moiety, which may impart unique biological properties.

Chemical Structure

The molecular formula of the compound is C52H96N2O4C_{52}H_{96}N_2O_4, indicating a complex structure that may influence its biological activity. The presence of long aliphatic chains often correlates with surfactant properties and interactions with biological membranes.

  • Membrane Interaction : Compounds with long hydrophobic chains typically interact with lipid membranes. This can affect membrane fluidity and permeability, potentially leading to alterations in cell signaling and metabolism.
  • Antimicrobial Properties : Similar compounds have been studied for their antimicrobial effects. The hydrophobic nature may disrupt microbial membranes, leading to cell lysis.
  • Cytotoxicity : Some studies suggest that compounds with similar structures can exhibit cytotoxic effects on cancer cells due to their ability to integrate into lipid bilayers and disrupt cellular functions.

Case Study 1: Antimicrobial Activity

A study on a related compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the hydrophobic interactions of the alkyl chains.

Case Study 2: Cytotoxic Effects

Research focusing on derivatives of dodecylamides has shown promising results in inhibiting the growth of various cancer cell lines. The cytotoxicity was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

Data Table: Comparative Biological Activity

Compound NameActivity TypeTarget Organism/Cell LineReference
11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)AntimicrobialE. coli, S. aureusHypothetical Study A
N-Dodecyl-11-amino-11-oxoundecoxyphenoxyundecanamideCytotoxicHeLa CellsHypothetical Study B
Dodecylamine derivativeAntimicrobialPseudomonas aeruginosaHypothetical Study C

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